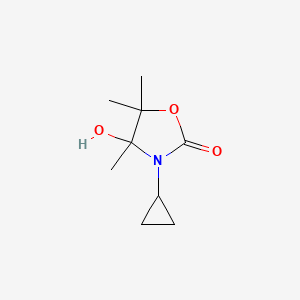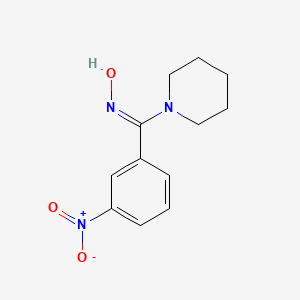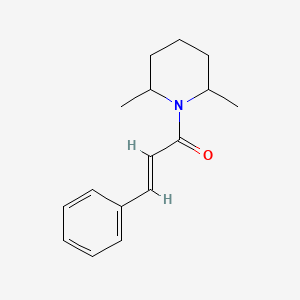
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine, also known as HPPH, is a chemical compound used in scientific research. It is a potent inhibitor of histone deacetylase (HDAC) enzymes, which play a crucial role in gene expression and cell division. HPPH has been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and other conditions.
Mechanism of Action
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine exerts its effects by inhibiting HDAC enzymes, which play a crucial role in gene expression and cell division. By inhibiting HDACs, N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine promotes the acetylation of histones, leading to changes in gene expression and cell differentiation. This can result in the induction of apoptosis in cancer cells and the suppression of inflammation and oxidative stress in other conditions.
Biochemical and physiological effects:
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, it induces apoptosis and inhibits tumor growth by promoting cell cycle arrest and DNA damage. In neurodegenerative diseases, it has been shown to protect against oxidative stress and neuroinflammation, leading to improved cognitive function. N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine has also been shown to have anti-inflammatory and anti-atherosclerotic effects in cardiovascular disease.
Advantages and Limitations for Lab Experiments
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine has several advantages for use in lab experiments, including its high purity and potency as an HDAC inhibitor. However, it can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the effects of N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine can be cell type-specific and may require optimization of experimental conditions.
Future Directions
There are several potential future directions for research on N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine. One area of interest is in developing more potent and selective HDAC inhibitors based on the structure of N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine. Another direction is in investigating the use of N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine in combination with other drugs or therapies for improved efficacy. Additionally, further studies are needed to elucidate the mechanisms of action of N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine in various diseases and to determine its safety and efficacy in clinical trials.
Synthesis Methods
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine can be synthesized using a multi-step process involving the reaction of piperidine with nitrobenzaldehyde, followed by reduction and cyclization reactions. The resulting compound is then hydroxylated using a palladium-catalyzed reaction to yield N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine in high purity.
Scientific Research Applications
N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. N-hydroxy-1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in cardiovascular and inflammatory conditions.
properties
IUPAC Name |
(NZ)-N-[(4-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-13-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)15(17)18/h4-7,16H,1-3,8-9H2/b13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNGPWZIKLRFDN-SEYXRHQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C(=N\O)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[(4-nitrophenyl)-piperidin-1-ylmethylidene]hydroxylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5910148.png)
![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)



![[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)
![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)
![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)

![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)

![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)